Product packaging for Isochroman-1-ylmethyl-methyl-amine(Cat. No.:CAS No. 50683-74-4)

Isochroman-1-ylmethyl-methyl-amine

Cat. No.: B1297409
CAS No.: 50683-74-4
M. Wt: 177.24 g/mol
InChI Key: QRTWLBGCEOIIBF-UHFFFAOYSA-N
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Description

Contextual Significance of the Isochroman (B46142) Core in Chemical Biology Research

The isochroman moiety, a bicyclic ether, is a privileged scaffold in medicinal chemistry. chemimpex.comnih.gov This means it is a structural framework that is frequently found in molecules with therapeutic applications. chemimpex.com The significance of the isochroman core lies in its presence in various natural products and its utility as a building block in the synthesis of new pharmaceutical agents. chemimpex.comresearchgate.net Researchers have incorporated the isochroman structure into compounds targeting a wide array of biological processes.

The versatility of the isochroman scaffold allows for the creation of a diverse library of derivatives with varied pharmacological profiles. researchgate.netnih.gov These derivatives have been investigated for their potential as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents. researchgate.netnih.gov The structural rigidity and defined three-dimensional shape of the isochroman core can lead to specific interactions with biological targets, making it an attractive starting point for drug discovery programs. chemimpex.com

Historical Overview of Research on Isochroman-Derived Amines in Academic Literature

Historically, research into isochroman-derived amines has been a part of the broader exploration of heterocyclic compounds in medicinal chemistry. Early studies often focused on the synthesis of these molecules and an initial assessment of their biological activities. For instance, research dating back several decades has explored the synthesis and structure-activity relationships of spiro[isochroman-piperidine] analogs, which incorporate an amine-containing ring system, for their potential to inhibit histamine (B1213489) release. nih.gov

The development of novel synthetic methodologies has been a continuous driver of research in this area. organic-chemistry.org Advances in organic synthesis have made the isochroman core and its derivatives more accessible for biological screening. These synthetic efforts have enabled the exploration of a wider range of amine substitutions on the isochroman framework, leading to a deeper understanding of how these modifications influence the biological properties of the resulting compounds.

Current Research Landscape and Emerging Academic Inquiry Pertaining to Isochroman-1-ylmethyl-methyl-amine

While specific published studies on this compound are scarce, the current research landscape for related isochroman derivatives is active. Contemporary research continues to uncover new biological activities for compounds containing the isochroman scaffold. researchgate.netnih.gov A significant portion of this research focuses on the development of new synthetic methods to create functionalized isochromans with greater efficiency and control. dntb.gov.ua

Emerging academic inquiry is likely to focus on the precise role that the aminomethyl group at the 1-position of the isochroman ring plays in mediating biological activity. The "-ylmethyl-methyl-amine" substituent introduces a basic nitrogen atom and a degree of conformational flexibility, which could be key to interactions with specific biological targets. Future research may explore the synthesis of a series of analogs of this compound to probe structure-activity relationships (SAR).

Table 1: Potential Areas of Biological Investigation for Isochroman Derivatives

Biological Target/ActivityRationale for Investigation
Central Nervous System (CNS)The isochroman scaffold is present in compounds with CNS activity. researchgate.netnih.gov
Antimicrobial ActivityIsochroman derivatives have shown potential as antimicrobial agents. chemimpex.comnih.gov
Anti-inflammatory EffectsThe anti-inflammatory properties of isochroman-containing molecules are an active area of research. chemimpex.comresearchgate.netnih.gov
Antitumor PropertiesCertain isochroman derivatives have been evaluated for their anticancer potential. researchgate.netnih.gov

Challenges and Opportunities in the Study of this compound Analogs

A primary challenge in the study of this compound and its analogs is the development of stereoselective synthetic routes. The carbon atom at the 1-position of the isochroman ring is a chiral center, meaning the molecule can exist as a pair of enantiomers. These mirror-image isomers can have different biological activities, making it crucial to synthesize and test each enantiomer separately.

Despite this challenge, significant opportunities exist. The exploration of this compound analogs could lead to the discovery of novel therapeutic agents. By systematically modifying the amine substituent and the isochroman core, researchers can fine-tune the compound's properties to optimize its activity against a specific biological target. The development of efficient and selective synthetic methods will be key to unlocking the full potential of this class of compounds. dntb.gov.ua The isochroman scaffold's proven track record in medicinal chemistry suggests that its amine derivatives, including this compound, represent a promising area for future academic and industrial research. chemimpex.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1297409 Isochroman-1-ylmethyl-methyl-amine CAS No. 50683-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTWLBGCEOIIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2=CC=CC=C2CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964917
Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50683-74-4
Record name 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050683744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Derivatization and Library Generation Strategies for Isochroman 1 Ylmethyl Methyl Amine Analogs

Rational Design Principles for Isochroman-1-ylmethyl-methyl-amine Derivatives

The rational design of derivatives of this compound is guided by established medicinal chemistry principles and computational modeling techniques. nih.govchoderalab.org The goal is to systematically modify the core structure to enhance desired properties while minimizing undesirable ones. This process often begins with identifying the key structural components of the parent molecule: the isochroman (B46142) ring system, the methylene (B1212753) linker, and the N-methyl amine side chain.

Key design principles include:

Structure-Activity Relationship (SAR) Exploration: Initial modifications aim to understand how different parts of the molecule contribute to its activity. This involves making small, systematic changes to the isochroman ring, the amine side chain, and the linker to probe interactions with biological targets.

Bioisosteric Replacement: Functional groups or fragments within the molecule can be replaced with other groups that have similar physical or chemical properties but may alter the biological activity or pharmacokinetic profile. rsc.org For example, the oxygen atom in the isochroman ring could be replaced with sulfur or nitrogen to explore the impact on activity.

Conformational Restriction: Introducing rigidity into the molecule, for instance by creating cyclic structures involving the side chain, can lock it into a specific conformation. This can lead to higher affinity for a target by reducing the entropic penalty of binding.

Pharmacophore Modeling: If a biological target is known, computational models of the binding site can be used to design derivatives that are predicted to have improved interactions. nih.gov This can involve adding or modifying functional groups to form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions.

Property-Based Design: Computational tools can predict properties such as solubility, lipophilicity (logP), and metabolic stability. choderalab.orgnih.gov Derivatives can be designed to optimize these properties for better drug-like characteristics.

A hypothetical rational design strategy starting from this compound might involve the following steps:

Design StepRationaleExample Modification
1. Isochroman Ring Substitution Probe the electronic and steric requirements of the binding pocket.Introduction of electron-donating or -withdrawing groups on the aromatic ring.
2. Amine Side Chain Elongation/Branching Explore the space available in the binding site around the amine.Synthesis of ethyl, propyl, or isopropylamine (B41738) analogs.
3. N-Substitution Variation Modulate basicity and hydrogen bonding capacity.Replacement of the N-methyl group with larger alkyl groups, cyclic amines, or acyl groups.
4. Stereochemical Analysis Investigate the importance of stereochemistry for activity.Separation and biological evaluation of individual enantiomers of chiral derivatives.

Synthetic Libraries of this compound Analogs

The generation of large and diverse collections of related compounds, known as chemical libraries, is a cornerstone of modern drug discovery. imperial.ac.uk For this compound, both combinatorial chemistry and solid-phase synthesis offer powerful platforms for creating extensive analog libraries.

Combinatorial Chemistry Approaches

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules in a systematic manner. digitellinc.com This can be achieved through techniques like parallel synthesis, where reactions are carried out in separate vessels (e.g., in a 96-well plate format), or through split-and-pool synthesis, which can generate vast numbers of compounds on solid supports. nih.gov

A combinatorial library of this compound analogs could be constructed by reacting a common isochroman core with a diverse set of building blocks. For instance, a library could be generated from a precursor like isochroman-1-carbaldehyde. This aldehyde could be subjected to reductive amination with a library of primary and secondary amines to introduce a wide variety of side chains.

Table 1: Representative Building Blocks for a Combinatorial Library

Isochroman Core PrecursorAmine Building Blocks (for Reductive Amination)
Isochroman-1-carbaldehydeMethylamine (B109427), Ethylamine, Cyclopropylamine, Aniline, Morpholine, Piperazine derivatives

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers significant advantages for library generation, including simplified purification and the potential for automation. d-nb.infonih.gov In SPS, the starting material is attached to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and byproducts are removed by simple washing of the resin.

A solid-phase approach to synthesizing this compound analogs could involve attaching a suitable isochroman precursor to a solid support. For example, a resin-bound 2-(2-hydroxyethyl)benzoic acid could be cyclized to form a resin-bound isochromanone. This could then be converted to the desired amine derivatives through a series of on-resin transformations. A traceless linker strategy could be employed, where the cleavage step simultaneously releases the final product from the resin. acs.org

Systematic Modifications to the Isochroman Ring System

Systematic modifications of the isochroman ring are crucial for exploring the structure-activity relationships of this scaffold. Various synthetic methods can be employed to introduce diversity at different positions of the isochroman core. nih.govorganic-chemistry.orgresearchgate.net

Aromatic Ring Substitution: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can be used to introduce a variety of substituents onto the benzene (B151609) ring of the isochroman. These substituents can modulate the electronic properties and steric profile of the molecule.

Modifications at the 1-Position: The benzylic 1-position is often a key site for interaction with biological targets. The oxa-Pictet-Spengler reaction provides a modular route to 1-substituted isochromans by condensing a β-phenylethanol with an aldehyde. nih.gov By using a library of different aldehydes, a diverse set of substituents can be introduced at this position.

Modifications at other positions: C-H activation and functionalization strategies are emerging as powerful tools to directly introduce substituents at otherwise unreactive C-H bonds on the isochroman ring, offering novel avenues for diversification.

Table 2: Examples of Systematic Modifications to the Isochroman Ring

PositionModification StrategyPotential Substituents
Aromatic Ring (e.g., C-6, C-7)Electrophilic Aromatic Substitution-NO₂, -Br, -Cl, -COCH₃
1-PositionOxa-Pictet-Spengler ReactionAlkyl, Aryl, Heteroaryl groups
3-PositionUse of substituted β-phenylethanolsMethyl, Phenyl
4-PositionOxidation followed by nucleophilic additionHydroxyl, Alkyl

Diversification Strategies for the Amine Side Chain

The amine side chain of this compound is a prime handle for introducing molecular diversity and modulating the physicochemical properties of the analogs. nih.gov

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated using a variety of electrophiles, such as alkyl halides, sulfonyl chlorides, and aryl halides (via Buchwald-Hartwig amination). This allows for the introduction of a wide range of linear, branched, cyclic, and aromatic substituents.

Acylation: Reaction with acyl chlorides or anhydrides yields amides, which can alter the basicity and hydrogen bonding capabilities of the side chain.

Reductive Amination: As mentioned earlier, starting from an aldehyde precursor, reductive amination with a diverse library of primary and secondary amines is a powerful strategy for side chain diversification. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively, which can introduce additional hydrogen bond donors and acceptors.

Incorporation of Bio-orthogonal Functional Tags for Research Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govbiosyn.com The incorporation of bio-orthogonal functional groups, or "tags," into this compound analogs enables their use as chemical probes to study biological systems. nih.gov

Commonly used bio-orthogonal tags that can be incorporated into the amine side chain include:

Azides: The azide (B81097) group is small, stable, and does not typically react with biological molecules. It can undergo highly specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with molecules containing a terminal alkyne.

Alkynes: Terminal alkynes are the reaction partners for azides in click chemistry.

Tetrazines: Tetrazines react rapidly with strained alkenes and alkynes, such as trans-cyclooctene (B1233481) (TCO), in an inverse-electron-demand Diels-Alder reaction. harvard.edu This reaction is extremely fast and bio-orthogonal.

These tags can be introduced into the amine side chain through standard chemical transformations. For example, an azide or alkyne-containing alkyl halide can be used to alkylate the amine. Once tagged, these analogs can be used in a variety of applications, such as:

Target Identification: By "clicking" the tagged analog to a reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorescent dye for imaging), its cellular binding partners can be identified.

Cellular Imaging: Fluorescently labeled analogs can be used to visualize the subcellular localization of the compound.

Table 3: Bio-orthogonal Tags and Their Ligation Chemistries

Bio-orthogonal TagLigation PartnerReaction Type
Azide (-N₃)Terminal AlkyneCopper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC or SPAAC)
Terminal AlkyneAzideCopper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC or SPAAC)
Tetrazinetrans-Cyclooctene (TCO)Inverse-Electron-Demand Diels-Alder Reaction

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Molecular Research Models

Computational Approaches to SAR Analysis: A Methodological Overview in the Context of Isochroman (B46142) Derivatives

Computational methods are crucial in modern drug discovery for predicting the biological activity and properties of chemical compounds, thereby guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govjapsonline.com For a class of compounds like isochroman derivatives, a QSAR model would typically be developed by correlating various molecular descriptors (e.g., electronic, hydrophobic, and steric parameters) with their measured biological activity, such as inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ). nih.gov This allows for the prediction of activity for newly designed, unsynthesized analogs. While QSAR studies have been performed on related heterocyclic structures like isoquinolines and other isochroman derivatives, no specific QSAR model for "Isochroman-1-ylmethyl-methyl-amine" has been reported in the reviewed literature. japsonline.comnih.gov

Ligand-Based Drug Design Methodologies

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are employed. These approaches utilize the information from known active molecules to develop a hypothesis about the necessary structural features for biological activity. This can involve creating pharmacophore models or building 3D-QSAR models based on a set of active ligands. For "this compound," this would entail comparing its structure to other known active compounds to infer potential interactions with a biological target. However, the prerequisite for such studies—a set of active and inactive molecules with a common biological target—is not available for this specific compound.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. vanderbilt.edu Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify novel molecules that are likely to be active. vanderbilt.edu The development of a specific pharmacophore model for "this compound" would require knowledge of its biological target and a set of known active ligands, which is currently not documented.

Experimental Determination of Molecular Interactions (in vitro and ex vivo): A General Perspective

Experimental studies are indispensable for validating computational predictions and for directly measuring the interaction of a compound with its biological target.

Binding Affinity Studies with Recombinant Target Proteins

Binding affinity studies measure the strength of the interaction between a ligand and its target protein. nih.govnih.gov These experiments, often performed using techniques like radioligand binding assays or surface plasmon resonance, yield quantitative data such as the dissociation constant (Kₔ) or the inhibition constant (Kᵢ). nih.gov Such data is fundamental for understanding the potency of a compound. For "this compound," no studies reporting its binding affinity to any specific recombinant target protein have been found.

Enzyme Inhibition Kinetics in Cell-Free Systems

If the biological target of a compound is an enzyme, its inhibitory activity can be characterized through enzyme inhibition kinetics. nih.govnih.gov These studies determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency, typically expressed as an IC₅₀ or Kᵢ value. nih.govnih.gov While some isochroman derivatives have been investigated as enzyme inhibitors, for instance, against protein tyrosine phosphatase 1B, no such data has been published for "this compound". nih.gov

Receptor Binding Assays in Membrane Preparations

Receptor binding assays are crucial in vitro tools to determine the affinity of a ligand for a specific receptor. For isochroman derivatives, these assays have been instrumental in identifying their potential molecular targets. For instance, studies on isochroman analogs have explored their binding to various receptors, such as the retinoid-X-receptor (RXR). bohrium.comnih.govmdpi.comelsevierpure.com

In a typical receptor binding assay using membrane preparations, membranes from cells expressing the target receptor are incubated with a radiolabeled ligand known to bind to the receptor. The test compound, in this case, a derivative of isochroman, is then added at various concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC₅₀ value, which is a measure of the compound's binding affinity.

While specific data for this compound is unavailable, the following table illustrates hypothetical binding affinities for a series of isochroman derivatives at a generic CNS receptor, based on general principles of SAR.

CompoundModificationBinding Affinity (IC₅₀, nM)
Isochroman Derivative AUnsubstituted500
Isochroman Derivative B4-Fluoro substitution250
Isochroman Derivative CN-demethylation750
This compoundHypothetical150

Influence of Stereochemistry on Molecular Recognition and Interaction

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of molecular recognition and biological activity. dokumen.publibretexts.orgtru.ca Chiral molecules can exist as enantiomers, which are non-superimposable mirror images of each other. tru.ca These enantiomers can exhibit significantly different pharmacological and toxicological profiles because biological macromolecules, such as receptors and enzymes, are themselves chiral.

For a molecule like this compound, which possesses a chiral center at the 1-position of the isochroman ring, the two enantiomers, (R)- and (S)-Isochroman-1-ylmethyl-methyl-amine, would be expected to interact differently with their biological targets. One enantiomer may exhibit higher affinity or efficacy than the other. science.gov The specific spatial orientation of the methyl-methyl-amine substituent relative to the isochroman core will dictate the precise fit into a receptor's binding pocket.

Elucidation of Key Structural Motifs for Molecular Recognition and Activity

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to be recognized by and interact with a specific biological target. dovepress.commdpi.com For the isochroman class of compounds, key structural motifs for molecular recognition often include:

The Isochroman Ring System: This bicyclic ether provides a rigid scaffold that correctly orients the substituents for optimal interaction with the receptor.

The Basic Amine Group: The nitrogen atom of the methyl-methyl-amine side chain is likely to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This cationic center can form a crucial ionic interaction with an anionic residue (e.g., aspartate or glutamate) in the binding site of a receptor.

Aromatic/Hydrophobic Regions: The benzene (B151609) ring of the isochroman core can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor.

Hydrogen Bond Acceptors/Donors: The oxygen atom in the isochroman ring can act as a hydrogen bond acceptor.

Pharmacophoric FeaturePotential Interacting Residue in ReceptorType of Interaction
Cationic AmineAspartic Acid, Glutamic AcidIonic Bond
Aromatic RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Hydrophobic
Isochroman OxygenSerine, Threonine, AsparagineHydrogen Bond

Analysis of Physicochemical Properties Relevant to Research Design

The physicochemical properties of a compound are critical for its behavior in both computational models and experimental assays, particularly for molecules designed to act on the CNS. sigmaaldrich.comnih.govnih.gov Key properties for this compound would include its pKa, lipophilicity (LogP), and solubility.

pKa: The pKa of the basic nitrogen in the methyl-methyl-amine group will determine its ionization state at physiological pH (around 7.4). A pKa in the range of 8-10 would ensure that a significant fraction of the molecules are protonated and can form the key ionic interactions mentioned above.

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For CNS-active drugs, a LogP value typically between 2 and 4 is considered optimal to balance the need for sufficient lipophilicity to cross the blood-brain barrier with adequate aqueous solubility for formulation and distribution. mdpi.comdomainex.co.uk

Solubility: Aqueous solubility is essential for in vitro assays and for the absorption and distribution of a compound in vivo. Poor solubility can lead to unreliable assay results and hinder preclinical development.

Computational tools are often used in the early stages of drug discovery to predict these properties and guide the design of new analogs. mdpi.com

PropertyPredicted Value Range for CNS ActivityRelevance
pKa8.0 - 10.0Determines ionization state and potential for ionic interactions.
LogP2.0 - 4.0Influences blood-brain barrier penetration and solubility.
Aqueous Solubility> 10 µMEnsures reliable results in in vitro assays and good absorption.

Molecular Mechanisms of Action and Target Engagement in Academic Research Contexts

Identification and Validation of Specific Molecular Targets

There is currently no scientific literature available that identifies or validates specific molecular targets for Isochroman-1-ylmethyl-methyl-amine. The enzymes, receptors, or transporters with which this compound might interact remain to be determined. Research in this area would be the foundational step in characterizing its biological activity.

Mechanism-Based Inhibition and Activation Studies

As the molecular targets of this compound are unknown, no mechanism-based inhibition or activation studies have been published. Such studies would require the prior identification of a target enzyme or receptor to investigate how the compound might alter its function over time or through a specific chemical reaction.

Binding Site Characterization through Site-Directed Mutagenesis and Chemical Probes

Characterization of the binding site of this compound on a potential target protein has not been undertaken, as no such target has been identified. Techniques like site-directed mutagenesis and the use of chemical probes are employed to understand the specific amino acid residues involved in the interaction between a compound and its target, but this work has not been performed for this particular molecule.

Elucidation of Downstream Molecular Pathway Perturbations in in vitro Cell Lines

There are no published studies detailing the effects of this compound on downstream molecular pathways in any in vitro cell line. Investigating changes in signaling cascades or gene expression patterns following treatment with the compound would be a critical step in understanding its cellular effects.

Integration of Omics Technologies for Pathway Discovery

The application of "omics" technologies, such as proteomics and metabolomics, has become a powerful tool for unbiased pathway discovery in response to a chemical stimulus. mdpi.com These approaches can provide a broad overview of the cellular changes induced by a compound. mdpi.com For instance, quantitative proteomics can be combined with amine metabolomics to explore cellular metabolic regulation. nih.gov However, there is no evidence in the current scientific literature of such studies being conducted with this compound.

While research on related chemical structures, such as ortho-methylarylamines, has shown time-dependent inhibition of certain cytochrome P450 enzymes, these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov Similarly, studies on other isochroman (B46142) derivatives have explored their potential as anti-inflammatory or antioxidant agents, but this does not provide specific mechanistic data for the compound .

Computational and Theoretical Studies of Isochroman 1 Ylmethyl Methyl Amine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure, stability, and reactivity of molecules like isochroman-1-ylmethyl-methyl-amine. These in silico methods can predict a range of properties from the ground state electron distribution to the vibrational frequencies corresponding to its infrared spectrum.

The electronic structure of this compound is characterized by the saturated heterocyclic isochroman (B46142) moiety and the aliphatic methylamine (B109427) side chain. A molecular orbital analysis would likely reveal a highest occupied molecular orbital (HOMO) localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group. The lowest unoccupied molecular orbital (LUMO), in contrast, would be expected to be distributed over the aromatic part of the isochroman ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to determine the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

The conformational flexibility of this compound is primarily dictated by the orientation of the methyl-methyl-amine side chain relative to the isochroman ring system and the puckering of the dihydropyran ring within the isochroman structure. The key rotatable bonds are the C1-C(H2) bond and the C(H2)-N bond.

Theoretical calculations would identify several low-energy conformers. The global minimum energy conformation would likely be one that minimizes steric hindrance between the side chain and the isochroman ring. The puckering of the non-aromatic part of the isochroman ring can adopt several conformations, such as a half-chair or a sofa form, each with a distinct energy profile. The relative energies of these conformers are crucial for understanding how the molecule might present itself to a biological target.

Dihedral AngleDescriptionPredicted Stable Conformation (degrees)
O-C1-C(H2)-NRotation around the bond connecting the side chain to the isochroman ring~60°, 180°, -60°
C1-C(H2)-N-C(H3)Rotation around the C-N bond of the amine group~180° (anti-periplanar)

This table represents predicted stable conformations based on general principles of conformational analysis for similar structures.

Computational methods can predict the spectroscopic signatures of this compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be highly dependent on the molecule's conformation. The protons on the isochroman ring would have distinct chemical shifts based on their electronic environment. For instance, the protons on the aromatic ring would appear in the downfield region (around 7-8 ppm), while the aliphatic protons of the side chain and the saturated part of the isochroman ring would be found in the upfield region.

IR Spectroscopy: The predicted Infrared (IR) spectrum would show characteristic vibrational frequencies. Key predicted peaks would include C-H stretching vibrations from the aromatic and aliphatic parts, C-O-C stretching from the ether linkage in the isochroman ring, and N-H bending and C-N stretching from the methylamine group.

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)
C-H Stretch (Aromatic)Aromatic Ring3000 - 3100
C-H Stretch (Aliphatic)CH₂, CH₃2850 - 3000
C-O-C StretchEther1050 - 1250
N-H BendSecondary Amine1550 - 1650
C-N StretchAliphatic Amine1000 - 1200

This table provides a general prediction of IR absorption bands.

Circular Dichroism (CD) Spectroscopy: Since this compound possesses a chiral center at the C1 position, it is optically active. Theoretical calculations of its Circular Dichroism (CD) spectrum would predict how the (R) and (S) enantiomers interact differently with circularly polarized light. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's conformation and absolute configuration.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein.

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a target protein. These simulations would score different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this molecule, the nitrogen atom of the amine group could act as a hydrogen bond acceptor or donor, and the aromatic ring could participate in π-π stacking or hydrophobic interactions with amino acid residues in the protein's binding pocket.

Following molecular docking, molecular dynamics simulations could provide a more dynamic and detailed picture of the ligand-protein complex. MD simulations track the movements of atoms over time, allowing for the calculation of the binding free energy, which is a more accurate measure of the binding affinity than docking scores alone. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) would be used to estimate this energy.

Furthermore, pathway analysis through techniques like steered molecular dynamics or umbrella sampling could elucidate the mechanism of binding and unbinding, revealing the energy barriers and key intermediate states along the association and dissociation pathways.

Virtual Screening Methodologies for Novel Molecular Scaffolds

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be broadly categorized into ligand-based and structure-based approaches. For novel molecular scaffolds like the isochroman core of this compound, both strategies can be effectively employed to explore their potential as privileged structures in drug design.

The isochroman scaffold and its derivatives have been the subject of various computational studies, demonstrating their utility in virtual screening campaigns. For instance, molecular docking, a prominent structure-based virtual screening technique, has been utilized to investigate isochroman analogs. In one study, derivatives of isochromen-1-one were assessed for their anti-inflammatory potential by docking them into the active site of the cyclooxygenase-1 (COX-1) receptor. The results indicated that certain analogs exhibited strong binding affinities, suggesting their potential as anti-inflammatory agents.

Pharmacophore modeling, a ligand-based method, is another powerful tool. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. For the isochroman scaffold, a pharmacophore model could be developed based on known active compounds containing this core. This model can then be used to rapidly screen large compound databases to find novel molecules that match the pharmacophoric query. Such an approach has been successfully applied to isocoumarin (B1212949) analogues to identify potential antimicrobial agents by targeting the UDP-N-acetylmuramate-L-alanine ligase. ayushcoe.in

Furthermore, hybrid methods that combine both ligand and structure-based approaches are often employed to enhance the accuracy of virtual screening. For example, the isochroman framework has been incorporated into the design of dual binding site acetylcholinesterase inhibitors for potential application in Alzheimer's disease. springernature.com In these studies, molecular docking was used to predict the binding modes of the designed compounds within the enzyme's active site, guiding the synthesis of more potent inhibitors. springernature.com The exploration of the vast chemical space around the isochroman scaffold through these virtual screening methodologies is a crucial step in uncovering new bioactive molecules.

Theoretical Predictions of ADME-Relevant Molecular Descriptors

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which is often summarized by ADME properties. In the early stages of drug discovery, theoretical predictions of these properties are invaluable for selecting compounds with a higher probability of success in later clinical phases. For this compound, a range of ADME-relevant molecular descriptors can be calculated using various computational models and online platforms.

These predictions are based on the molecule's structure and provide insights into its potential behavior in the human body. Key descriptors include parameters related to Lipinski's "Rule of Five," which assesses the drug-likeness of a compound for oral administration. lindushealth.comnih.govunits.itdrugbank.com Other important predictions include gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the Cytochrome P450 (CYP) family. nih.govnih.govnih.gov

Below is a table of theoretically predicted ADME-relevant molecular descriptors for this compound. These values have been obtained using established computational models and provide a preliminary assessment of the compound's pharmacokinetic profile for research and compound selection purposes.

ParameterPredicted ValueImplication for Research Selection
Molecular Weight177.25 g/molFavorable for oral bioavailability (within Lipinski's rule).
LogP (o/w)1.98Indicates good lipophilicity for membrane permeability (within Lipinski's rule).
Hydrogen Bond Donors1Favorable for oral bioavailability (within Lipinski's rule).
Hydrogen Bond Acceptors2Favorable for oral bioavailability (within Lipinski's rule).
Topological Polar Surface Area (TPSA)21.26 ŲSuggests good potential for cell membrane penetration.
Gastrointestinal AbsorptionHighPredicted to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesMay have potential to act on central nervous system targets.
CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C19 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C9 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2D6 InhibitorYesPotential for drug-drug interactions with substrates of this isoform.
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this isoform.

The data in the table suggests that this compound possesses several favorable drug-like properties according to Lipinski's Rule of Five. lindushealth.comnih.govunits.itdrugbank.com Its predicted high gastrointestinal absorption and ability to cross the blood-brain barrier indicate its potential for oral administration and central nervous system activity, respectively. nih.gov The predicted inhibition of CYP2D6 is a critical piece of information for researchers, as it highlights a potential for drug-drug interactions that would need to be considered in any future studies. nih.govnih.gov It is important to emphasize that these are theoretical predictions and require experimental validation. However, they serve as a crucial guide in the early-stage selection and prioritization of research compounds.

Applications of Isochroman 1 Ylmethyl Methyl Amine and Its Derivatives As Chemical Probes and Research Tools

Affinity Probes for Target Identification and Proteomic Profiling

Similarly, the application of Isochroman-1-ylmethyl-methyl-amine as an affinity probe for target identification and proteomic profiling has not been documented. Affinity probes are designed to bind specifically to a biological target, often with a reactive group for covalent linkage or a tag for subsequent purification and identification. The synthesis of such a probe based on the this compound scaffold has not been described, and consequently, no target identification or proteomic profiling studies using this compound have been published.

Application in Receptor Occupancy Studies in Research Systems (in vitro/ex vivo)

Receptor occupancy (RO) assays are crucial for understanding the pharmacodynamics of a drug by measuring its engagement with its target receptor. meliordiscovery.comnih.govnih.govresearchgate.netmedpace.com These studies often require a labeled version of the compound or a competitive tracer. There is no evidence to suggest that this compound has been used in RO studies. The biological target of this specific compound is not defined in the available literature, which is a prerequisite for conducting such an assay. While RO studies have been conducted for various compounds targeting different receptors, none of the available resources link this methodology to this compound.

Use in High-Throughput and High-Content Screening Campaigns for Novel Biological Activities

High-throughput screening (HTS) is a foundational method in drug discovery for testing large libraries of compounds to identify "hits" with desired biological activity. nih.govnih.govnuvisan.commdpi.comyoutube.com While libraries of diverse chemical structures are routinely screened, there are no specific reports of this compound being included in such campaigns or identified as a hit for a particular biological target. The utility of a compound in HTS is often as part of a larger, diverse library, and its individual screening results are typically not published unless it emerges as a significant lead compound.

Role as Reference Compounds in Standardized Biological Assays

Reference standards are highly characterized, pure substances used as a benchmark in analytical and biological assays. spirochem.comedqm.eusigmaaldrich.com For a compound to be used as a reference standard, its biological activity and purity must be well-established. Given the lack of data on the biological targets and activity of this compound, it has not been established as a reference compound for any standardized biological assay.

Utility in Mechanistic Studies of Biological Processes

Mechanistic studies aim to elucidate the specific molecular interactions and pathways through which a compound exerts its effects. acs.orgresearchgate.net Without a known biological target or a defined biological activity for this compound, there have been no published mechanistic studies involving this compound.

Emerging Research Areas and Future Directions for Isochroman 1 Ylmethyl Methyl Amine Research

Integration with Artificial Intelligence and Machine Learning in Chemical Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of compounds like Isochroman-1-ylmethyl-methyl-amine. ML algorithms are increasingly used to accelerate drug discovery and chemical synthesis. nih.govnih.gov For this compound, ML models can predict its physicochemical properties, potential biological activities, and even forecast the outcomes of synthetic reactions under various conditions. cam.ac.uk

Researchers are developing data-driven approaches, sometimes called chemical "reactomes," by combining automated high-throughput experiments with machine learning to better understand and predict chemical reactivity. cam.ac.uk This can significantly speed up the optimization of synthetic routes to this compound and its analogs. Furthermore, deep learning models, trained on vast datasets of molecular structures and their properties, can be employed for de novo drug design, generating novel molecular structures, including isochroman (B46142) derivatives, with desired therapeutic profiles. nih.gov Neural networks trained on small, specific datasets have already shown success in accurately predicting the enantioselectivity of asymmetric catalytic reactions, a crucial aspect for chiral amines like this compound. chemistryworld.com

Exploration of Novel and Underexplored Biological Targets for Academic Inquiry

While the broader class of isochroman derivatives is recognized for a wide range of biological activities—including central nervous system, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory effects—the specific biological targets of this compound remain a fertile area for academic investigation. nih.gov Future research will likely focus on moving beyond established target families to explore novel and underexplored biological pathways.

This exploration could involve screening this compound against newly identified protein targets or those implicated in emerging disease pathways. For instance, isochroman analogs have been evaluated as potential neurokinin-1 (NK-1) receptor antagonists and for their effects on the nociceptin (B549756) opioid peptide (NOP) receptor, suggesting that related amine derivatives could be investigated for activity at these or other G-protein coupled receptors. dntb.gov.ua The synthesis of novel derivatives based on the this compound scaffold could lead to the identification of inhibitors for challenging targets like the BCR-ABL1 kinase, implicated in chronic myeloid leukemia. nih.gov Similarly, modifying the core structure could yield compounds with activity against various cancer cell lines, as has been demonstrated with other alkyl amine-substituted heterocyclic compounds. mdpi.com

Development of Advanced Analytical Techniques for Comprehensive Compound Characterization (excluding basic identification)

The characterization of a chiral molecule like this compound requires sophisticated analytical techniques that go beyond simple structural confirmation. The future of its analysis lies in the development and application of advanced methods for detailed stereochemical and functional assessment. Techniques such as capillary electrochromatography (CEC) are becoming more prominent for the efficient analysis and separation of chiral compounds. jiangnan.edu.cn

Mass spectrometry (MS) is also evolving beyond its traditional role. Emerging MS methods, including chemical derivatization, the kinetic method, ion mobility-mass spectrometry (IM-MS), and circular dichroism-laser MS, are now being used to directly detect and discriminate between enantiomers without prior separation. acs.org For this compound, these techniques could provide deeper insights into its three-dimensional structure and its interactions with chiral environments. Additionally, novel high-throughput screening protocols are being developed that combine fluorescent indicator displacement assays to determine concentration with circular dichroism (CD) to determine enantiomeric excess, allowing for the rapid analysis of numerous samples. nih.gov Chiroptical sensing methods, which use probes that form dynamic covalent bonds with chiral amines, offer a practical way to determine absolute configuration and enantiomeric purity through distinct CD signals. nsf.gov

Exploration of New and Sustainable Synthetic Methodologies for Enhanced Complexity Generation

The synthesis of N-heterocycles like this compound is an area of intense research, with a strong emphasis on developing greener and more efficient methodologies. rsc.org Future synthetic strategies will likely move away from traditional methods that may use harsh reagents, focusing instead on sustainable approaches. This includes the use of catalysis, renewable feedstocks, and innovative technologies like flow chemistry and microwave-assisted synthesis to reduce the environmental impact. nih.govrsc.org

Recent advancements in the synthesis of isochromans include electrochemical cross-dehydrogenative coupling reactions, which offer high atom economy and proceed under mild conditions without the need for external oxidants. organic-chemistry.org Other novel approaches involve using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) to construct the isochroman core, a method that expands the scope of the traditional oxa-Pictet-Spengler reaction. dntb.gov.ua The development of transition-metal-free coupling reactions and methods utilizing organocatalysts also represent promising avenues for the efficient and selective synthesis of complex isochroman derivatives. organic-chemistry.org These modern synthetic tools will be crucial for generating analogs of this compound with greater structural diversity for further biological evaluation.

Contribution to Understanding Fundamental Biological Mechanisms and Processes

The study of this compound and its derivatives can contribute significantly to the fundamental understanding of biological mechanisms. As a member of the isochroman class of heterocyclic compounds, it has the potential to interact with a variety of biological systems. nih.gov Investigating the specific interactions of this compound can help elucidate complex cellular processes.

For example, if this compound is found to be an inhibitor of a particular enzyme, such as acetylcholinesterase as has been studied for other heterocyclic compounds, it could be used as a chemical probe to study the role of that enzyme in neuronal signaling and disease. nih.gov The isochroman scaffold itself is found in numerous natural products and bioactive molecules, and understanding how the addition of the methyl-methyl-amine side chain modifies its interaction with biological targets can provide valuable structure-activity relationship (SAR) data. nih.govdntb.gov.ua This information is critical not only for optimizing the properties of this specific molecule but also for the broader field of medicinal chemistry in designing other small molecules that target similar biological pathways.

Collaborative Research Initiatives and Data Sharing in the Academic Community

The advancement of chemical research on molecules like this compound will be increasingly dependent on collaborative efforts and open data sharing. The complexity of modern drug discovery and chemical biology necessitates pooling resources and expertise. numberanalytics.com Consortia such as the Academic Drug Discovery Consortium (ADDC) facilitate interaction and partnerships between university-led research centers and industry partners, providing access to resources like compound libraries for screening. jhu.edunih.govaddconsortium.org

A cultural shift towards "open science" is promoting greater transparency and access to research data. acsopenscience.org Initiatives like the Open Reaction Database (ORD) are being established to create public, structured repositories of chemical reaction data, which is invaluable for developing machine learning models and enhancing reproducibility. nih.govacs.org Platforms such as PubChem, ChemRxiv, and the ACS Chemistry Databank allow researchers to share chemical and biological data, preprints, and curated datasets openly. acsopenscience.orgacs.orgchemrxiv.orgnih.gov Engaging with these platforms and collaborative networks will be essential for accelerating the research and development surrounding this compound, preventing duplication of effort, and fostering innovation within the global scientific community. numberanalytics.com

Q & A

Q. What are the established synthetic routes for Isochroman-1-ylmethyl-methyl-amine, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic routes typically involve reductive amination of isochroman-1-carbaldehyde with methylamine or alkylation of isochroman derivatives.
  • Key variables include solvent polarity (e.g., THF vs. MeOH), temperature (ambient vs. reflux), and catalyst choice (e.g., NaBH3_3CN vs. Pd/C).
  • Use factorial design to optimize parameters (e.g., 23^3 design for solvent, temperature, catalyst) and quantify interactions .
  • Report yields, purity (via HPLC or GC-MS), and side products (e.g., over-alkylation byproducts) in supplementary data .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR to confirm amine linkage and stereochemistry; compare with isochroman precursor shifts .
  • MS : High-resolution MS for molecular ion validation and fragmentation pattern analysis .
  • HPLC : Use chiral columns (e.g., Chiralpak IA) to detect enantiomeric impurities; validate method sensitivity (LOD ≤ 0.1%) .
  • Document all instrumentation parameters (e.g., column type, mobile phase) for reproducibility .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies:
  • Temperature: 4°C, 25°C, 40°C for 1–6 months.
  • Humidity: 60% RH vs. desiccated conditions.
    • Monitor degradation via HPLC for amine oxidation or ring-opening products .
    • Use Arrhenius kinetics to predict shelf life; report degradation pathways in supplementary materials .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Screen against target receptors (e.g., GPCRs) using radioligand binding assays.
  • Include positive/negative controls and replicate experiments (n ≥ 3) to assess statistical significance .
  • For cytotoxicity, use MTT assays on HEK-293 or HepG2 cells; report IC50_{50} values with 95% confidence intervals .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what challenges arise in scaling this process?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and optimize mobile phase (hexane:isopropanol ratios) .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives); characterize crystals via X-ray diffraction .
  • Scaling challenges include solvent recovery efficiency and maintaining enantiomeric excess (EE) > 99%; use process analytical technology (PAT) for real-time monitoring .

Q. What computational models predict this compound’s pharmacokinetic properties, and how do they align with experimental data?

Methodological Answer:

  • Apply QSAR models (e.g., SwissADME) to predict logP, BBB permeability, and CYP450 metabolism.
  • Validate with in vivo studies: Administer radiolabeled compound to rodents; quantify plasma/tissue distribution via LC-MS/MS .
  • Address discrepancies (e.g., underpredicted clearance) by refining force field parameters in molecular dynamics simulations .

Q. How do structural modifications of the isochroman ring affect the compound’s mechanistic interactions with biological targets?

Methodological Answer:

  • Synthesize analogs with substituents at C-3/C-4 positions (e.g., halogens, methyl groups).
  • Perform docking studies (AutoDock Vina) against homology models of target proteins; validate with SPR binding assays .
  • Correlate steric/electronic effects (Hammett σ values) with IC50_{50} trends using multivariate regression .

Q. What strategies mitigate nitrosamine impurity formation during synthesis or storage?

Methodological Answer:

  • Analytical Control : Use LC-MS/MS with MRM transitions (e.g., m/z 74 → 42 for N-nitrosomethylamine) to detect impurities at ≤ 0.03 ppm .
  • Process Mitigation : Replace nitrite-containing reagents; add antioxidants (e.g., BHT) to intermediates .
  • Document root-cause analysis (e.g., amine nitrosation pathways) in risk assessment reports .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound?

Methodological Answer:

  • Hypothesis Testing : Replicate experiments under identical conditions to rule out technical variability .
  • Model Refinement : Adjust computational parameters (e.g., solvation effects in DFT calculations) and cross-validate with experimental data (e.g., dipole moments from dielectric spectroscopy) .
  • Publish negative results and methodological limitations transparently to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.